Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine
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Overview
Description
Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and nematicidal properties, making it a candidate for developing new pesticides and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition can lead to the disruption of metabolic processes in target organisms, resulting in their death or reduced activity.
Comparison with Similar Compounds
Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine can be compared with other similar compounds, such as:
3-aryl-5-alkyl-1,2,4-oxadiazole derivatives: These compounds exhibit similar biological activities but may differ in their potency and specificity.
5-methyl-3-phenyl-1,2,4-oxadiazole: This compound has been studied for its analgesic and anti-inflammatory properties.
3-[3-aryl-1,2,4-oxadiazol-5-yl]propionamides: These derivatives have shown potential as antimicrobial agents and are synthesized using similar methods.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-4-3-5-9(6-8)11-13-10(7-12-2)15-14-11/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDFVNGUPNAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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